Methyl propenyl disulfide
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Overview
Description
Methyl propenyl disulfide is an organosulfur compound with the molecular formula C₄H₈S₂ and a molecular weight of 120.236 g/mol . It is known for its distinctive sulfurous odor and is commonly found in various Allium species such as garlic and onions . This compound exists in different stereoisomeric forms, including (Z)-1-Methyl-2-(prop-1-en-1-yl)disulfane and (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propenyl disulfide can be synthesized through the oxidation of thiols. One efficient method involves the use of alkyl halides and thiourea in the presence of elemental sulfur and sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . This method avoids contamination by higher polysulfides and is extended to alkyl tosylates at 70°C .
Industrial Production Methods
Industrial production of disulfides, including this compound, typically involves the oxidation of thiols using various oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation and ensure high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl propenyl disulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Methyl propenyl disulfide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl propenyl disulfide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways.
Comparison with Similar Compounds
Methyl propenyl disulfide is compared with other similar organosulfur compounds:
Diallyl disulfide: Found in garlic, known for its potent antimicrobial and anticancer properties.
Allyl methyl disulfide: Similar structure but different biological activities.
Dimethyl disulfide: Used in the flavor industry, less potent in biological activities compared to this compound.
List of Similar Compounds
- Diallyl disulfide
- Allyl methyl disulfide
- Dimethyl disulfide
- Dipropyl disulfide
- Dipropyl trisulfide
Properties
CAS No. |
23838-19-9 |
---|---|
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
(E)-1-(methyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+ |
InChI Key |
FUDUFCLRGSEHAJ-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/SSC |
Canonical SMILES |
CC=CSSC |
density |
0.955-0.961 |
physical_description |
colourless liquid |
Origin of Product |
United States |
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